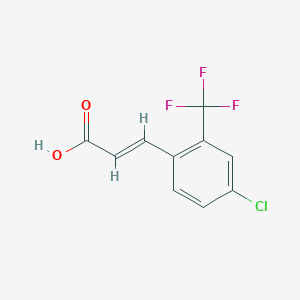![molecular formula C19H18F3NO B2495063 1-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide CAS No. 1024186-50-2](/img/structure/B2495063.png)
1-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide, also known as CTAP, is a compound that has gained attention in the scientific community due to its potential applications in research. CTAP is a selective antagonist of the mu-opioid receptor, which is involved in pain management and addiction. In
Applications De Recherche Scientifique
Radical Cyclizations in Organic Synthesis
Radical cyclizations are pivotal in organic chemistry for constructing carbo- and heterocyclic compounds, including natural products and therapeutically important materials. Studies by Ishibashi and Tamura (2004) highlight the control of regiochemistry in radical cyclizations, essential for synthesizing complex molecules with precise structural configurations. The research demonstrates the influence of reaction temperature and the nature of radical precursors on cyclization outcomes, providing a foundation for synthesizing compounds with similar structural features to "1-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide" (H. Ishibashi & O. Tamura, 2004).
Anticancer Potential of Cinnamic Acid Derivatives
The study of cinnamic acid derivatives, including their synthesis and biological evaluation as anticancer agents, may offer insights into the potential medicinal applications of structurally related compounds. De, Baltas, and Bedos-Belval (2011) review the anticancer potentials of cinnamic acid derivatives, highlighting their underutilized status despite their rich medicinal tradition. The chemical versatility of these compounds, including the ability for substitution and addition reactions, supports their relevance in medicinal research potentially analogous to "this compound" (P. De, M. Baltas, & F. Bedos-Belval, 2011).
Environmental Degradation of Polyfluoroalkyl Chemicals
Research on the microbial degradation of polyfluoroalkyl chemicals, which include structures similar to "this compound," is crucial for understanding their environmental fate and impact. Liu and Avendaño (2013) review biodegradation studies of these compounds, emphasizing the formation of persistent and toxic degradation products. This research is relevant for assessing the environmental risks associated with the use and disposal of fluorochemicals, including potential analogs of the compound (Jinxia Liu & Sandra Mejia Avendaño, 2013).
Propriétés
IUPAC Name |
1-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO/c20-19(21,22)15-10-4-5-11-16(15)23-17(24)18(12-6-7-13-18)14-8-2-1-3-9-14/h1-5,8-11H,6-7,12-13H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNSDZNWZUJPVFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzamide](/img/structure/B2494980.png)
![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2494982.png)
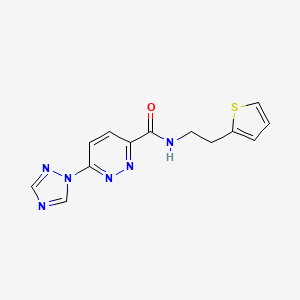
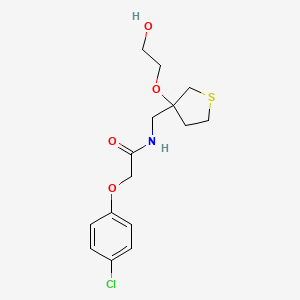

![(3-Methoxyphenyl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2494988.png)

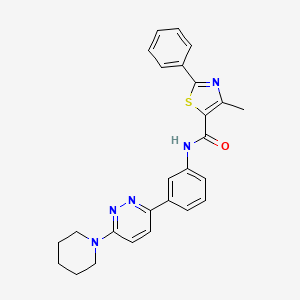
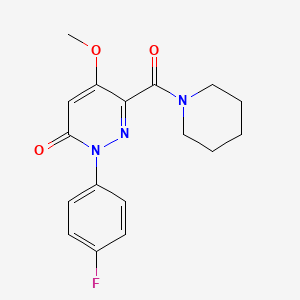
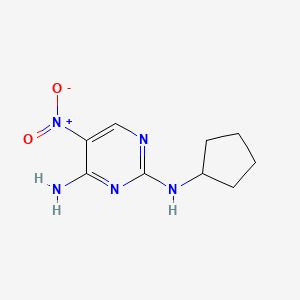
![2,3-dimethoxy-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2494996.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2,3,4-trifluorobenzamide](/img/structure/B2494999.png)
